molecular formula C24H28N2O6 B13827652 (R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)butanoic acid

(R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)butanoic acid

Cat. No.: B13827652
M. Wt: 440.5 g/mol
InChI Key: FSCCIFFKRBHSLF-UHFFFAOYSA-N
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Description

®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)butanoic acid is a synthetic compound commonly used in peptide synthesis. It is characterized by the presence of both fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) protecting groups, which are crucial in the stepwise construction of peptides. The compound is often utilized in solid-phase peptide synthesis due to its stability and ease of removal under specific conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)butanoic acid typically involves the protection of amino acidsThe reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers. The use of high-performance liquid chromatography (HPLC) is common to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)butanoic acid undergoes several types of chemical reactions, including:

    Deprotection Reactions: Removal of the Fmoc group using piperidine in dimethylformamide (DMF) and the Boc group using trifluoroacetic acid (TFA).

    Coupling Reactions: Formation of peptide bonds using reagents like DIC and HOBt.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF for Fmoc removal; TFA for Boc removal.

    Coupling: DIC and HOBt in organic solvents like dichloromethane.

Major Products

The major products formed from these reactions are peptides with specific sequences, depending on the amino acids used in the synthesis .

Scientific Research Applications

®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)butanoic acid is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of ®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)butanoic acid involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc and Boc groups protect the amino and side chain groups, respectively, preventing unwanted reactions during the synthesis process. These protecting groups are selectively removed under specific conditions to allow for the formation of peptide bonds .

Comparison with Similar Compounds

Properties

Molecular Formula

C24H28N2O6

Molecular Weight

440.5 g/mol

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C24H28N2O6/c1-24(2,3)32-23(30)26-15(12-21(27)28)13-25-22(29)31-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,28)

InChI Key

FSCCIFFKRBHSLF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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